2-(prop-2-ene-1-sulfinyl)-1,3-thiazole
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Overview
Description
2-(prop-2-ene-1-sulfinyl)-1,3-thiazole is an organosulfur compound characterized by the presence of a thiazole ring and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole typically involves the reaction of prop-2-ene-1-sulfinyl chloride with a thiazole derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature to ensure the stability of the sulfinyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-ene-1-sulfinyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under mild conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(prop-2-ene-1-sulfinyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological thiols.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole involves its interaction with thiol-containing proteins and enzymes. The sulfinyl group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of its antimicrobial properties, where it can disrupt the function of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ene-1-sulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
Allicin: Contains a sulfinyl group and is known for its antimicrobial properties derived from garlic.
Uniqueness
2-(prop-2-ene-1-sulfinyl)-1,3-thiazole is unique due to the combination of the thiazole ring and the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
69749-88-8 |
---|---|
Molecular Formula |
C6H7NOS2 |
Molecular Weight |
173.3 |
Purity |
95 |
Origin of Product |
United States |
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